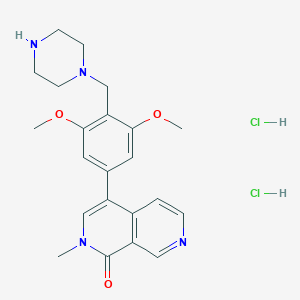

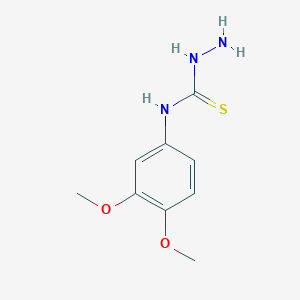

Brd7-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brd7-IN-1 is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is known to inhibit the activity of the bromodomain-containing protein 7 (Brd7), which is a transcriptional regulator involved in various cellular processes. Brd7-IN-1 has shown promising results in preclinical studies and is being considered as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

1. Role in Unfolded Protein Response and Glucose Homeostasis

Brd7-IN-1, as related to Bromodomain-containing protein 7 (BRD7), plays a significant role in the unfolded protein response (UPR) signaling pathway. BRD7 helps regulate X-box binding protein 1 (XBP1) nuclear translocation, impacting glucose homeostasis. This is evident in studies showing that restoring BRD7 levels in the liver of obese mice improves glucose homeostasis and reduces blood glucose levels, indicating a potential therapeutic application in diabetes and obesity management (Park et al., 2014).

2. Involvement in Cancer Progression and Metabolism

BRD7 is recognized as a tumor suppressor in multiple cancers, including nasopharyngeal carcinoma (NPC) and breast cancer. It regulates cell proliferation and tumor formation by affecting pathways like PTEN/AKT and HIF1α/LDHA. For instance, in NPC, BRD7 negatively influences miR-141 promoter activity, thereby inhibiting cell proliferation and tumor growth (Liu et al., 2016). In breast cancer, BRD7 inhibits the Warburg effect and tumor progression by inactivating the HIF1α/LDHA axis (Niu et al., 2018).

properties

IUPAC Name |

4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3.2ClH/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26;;/h4-5,10-13,23H,6-9,14H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBFYDKFJHVJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brd7-IN-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2624168.png)

![N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide](/img/structure/B2624171.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624175.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2624177.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2624178.png)

![Methyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2624183.png)